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Abstract

This technical guide provides an in-depth overview of the early preclinical and clinical research
on TG100801, a novel topical prodrug developed for the treatment of age-related macular
degeneration (AMD). TG100801 is the ethyl ester prodrug of TG100572, a potent multi-kinase
inhibitor. This document details the mechanism of action, summarizes key quantitative data
from preclinical and early clinical studies, outlines experimental protocols, and visualizes the
core signaling pathways and experimental workflows. The information is intended for
researchers, scientists, and drug development professionals in the field of ophthalmology and
kinase inhibitor therapeutics.

Introduction

Age-related macular degeneration (AMD) is a leading cause of irreversible vision loss in the
elderly. The neovascular or "wet" form of AMD is characterized by choroidal neovascularization
(CNV), a process involving the abnormal growth of blood vessels from the choroid into the sub-
retinal space. This leads to vascular leakage, edema, and subsequent damage to
photoreceptors. A key mediator of this process is Vascular Endothelial Growth Factor (VEGF).
While anti-VEGF therapies have revolutionized the treatment of wet AMD, they require frequent
intravitreal injections, posing a significant treatment burden.

TG100801 was developed as a topical eye drop formulation to offer a non-invasive treatment
alternative. As a prodrug, TG100801 is designed to penetrate the ocular tissues and is then
converted by ocular esterases into its active metabolite, TG100572. TG100572 is a multi-
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targeted kinase inhibitor designed to simultaneously suppress angiogenesis, vascular leakage,
and inflammation associated with AMD.[1]

Mechanism of Action

TG100801 itself is an inactive prodrug. Following topical administration, it penetrates the eye
and is hydrolyzed by ocular esterases to form TG100572.[2][3] TG100572 is a potent inhibitor
of a specific set of kinases that are crucial in the pathology of neovascular AMD.[4] The primary
targets include:

» Vascular Endothelial Growth Factor Receptors (VEGFRS): Inhibition of VEGFRs, particularly
VEGFR2, blocks the downstream signaling cascade initiated by VEGF, thereby inhibiting
endothelial cell proliferation, migration, and vascular permeability.[2][5]

o Src Family Kinases (SFKSs): Src is a non-receptor tyrosine kinase that plays a significant role
in mediating VEGF-induced vascular permeability.[2][4] By inhibiting Src, TG100572 can
reduce vascular leakage.

o Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR signaling is involved in the
recruitment and stabilization of pericytes around newly formed blood vessels. Inhibition of
PDGFR can lead to the regression of neovascularization.[2]

By targeting these multiple kinases, TG100572 aims to provide a broader therapeutic effect
compared to agents that solely target the VEGF pathway.
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Figure 1: Conversion of TG100801 to TG100572 and its targets.

Quantitative Data
In Vitro Kinase Inhibition

The primary active metabolite of TG100801, TG100572, was profiled for its inhibitory activity
against a panel of kinases. The half-maximal inhibitory concentrations (IC50) are summarized
in the table below.
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Kinase Family Kinase IC50 (nM)[6]
Receptor Tyrosine Kinases VEGFR1 2
VEGFR2 7

FGFR1 2

FGFR2 16

PDGFRp 13

Src Family Kinases Fgr 5
Fyn 0.5

Hck 6

Lck 0.1

Lyn 0.4

Src 1

Yes 0.2

Preclinical Efficacy

Preclinical studies in animal models of AMD demonstrated the potential of topically

administered TG100801.
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Animal Model Treatment Outcome Reference
) ) TG100801 (5 mg/ml), 40% reduction in CNV
Laser-induced CNV in _
) 3 times a day for 14 area compared to [2]
mice
days control.
73% and 98%
VEGF-induced retinal ) reduction in retinal
) Topical TG100801 (10 )
vascular leakage in vascular leakage in [2]
) mcl at 10 mg/ml)
mice two separate
experiments.
Topical TG100801 o )
Significant reduction
] (0.3%, 0.6%, or 1% ) ]
Rat model of retinal ) in fluorescein leakage
] ] solution), 5 ) ) ) [6]
vein occlusion o and retinal thickening
applications over 3
as measured by OCT.
days
Preclinical Pharmacokinetics
Species Administration Key Findings Reference
TG100801 is
converted to
TG100572 by ocular
esterases. Both
compounds achieve
concentrations
exceeding those
) ) needed for kinase
Mice, Rabbits, Dogs, ) o ]
Topical eye drops inhibition in posterior [3]

Mini-pigs

eye tissues.
Elimination half-life of
over 7 hours. Minimal
systemic exposure,
with plasma levels
below the limit of
gquantitation (1-3
ng/mL).[2][3]
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Early Clinical Trial Data

A Phase 1 clinical trial was conducted to evaluate the safety and tolerability of TG100801 in

healthy volunteers.

Study Phase Population

Dosing

Key Findings

Reference

42 healthy
volunteers

Phase 1

0.6% or 1.1%
TG100801, twice
daily for 14 days.

Well tolerated at
both doses. Mild,
transient ocular
irritation was
reported in 50%
of subjects. No
evidence of
toxicity. Plasma
levels of
TG100801 and
TG100572 were
below detectable
limits.[4][7]

[417]

Experimental Protocols
Laser-Induced Choroidal Neovascularization (CNV) in

Mice

This model is a standard method to mimic the neovascularization process in wet AMD.

Animal Model: Adult mice (e.g., C57BL/6J).

nerve in each eye, rupturing Bruch's membrane.

Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.

Pupil Dilation: Topical application of a mydriatic agent (e.g., 1% tropicamide).

Laser Photocoagulation: A diode laser is used to create four laser spots around the optic
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Treatment: Topical administration of TG100801 or vehicle to the cornea at specified
concentrations and frequencies (e.g., 5 mg/ml, three times daily).[2]

Evaluation: After a set period (e.g., 14 days), animals are euthanized. Eyes are enucleated,
and choroidal flat mounts are prepared. The CNV area is quantified using fluorescent
microscopy after staining with an endothelial cell marker (e.qg., isolectin B4).

Animal Preparation
(Anesthesia, Pupil Dilation)

:

Laser Photocoagulation
(Rupture Bruch's Membrane)

Topical Treatment
(TG100801 or Vehicle)
Evaluation (Day 14)
(Euthanasia, Eye Enucleation)
Choroidal Flat Mount
& Fluorescent Staining
(Quantification of CNV Area)
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Figure 2: Workflow for the laser-induced CNV model.

Rat Model of Retinal Vein Occlusion

This model is used to assess the effect of a compound on retinal edema and vascular leakage.

Animal Model: Adult rats (e.g., Long-Evans).

Anesthesia: As per standard laboratory procedures.

Thrombosis Induction: A laser is used to induce thrombaosis in a major retinal vein.

Treatment: Topical application of TG100801 or vehicle at various concentrations (e.g., 0.3%,
0.6%, 1%). Dosing is performed before and after laser induction and on subsequent days.[6]

Evaluation of Vascular Leakage: Intraperitoneal injection of sodium fluorescein. The amount
of fluorescein leakage into the retina is quantified.

Evaluation of Retinal Edema: Retinal thickness is measured using Optical Coherence
Tomography (OCT).

Ocular Pharmacokinetics Studies

These studies determine the distribution and concentration of the drug and its active metabolite

in the eye.

Animal Models: Mice, rabbits, dogs, and/or mini-pigs.[3]

Administration: A single topical dose of TG100801 is administered.

Sample Collection: At various time points post-administration, animals are euthanized, and
ocular tissues (e.g., cornea, aqueous humor, lens, vitreous humor, retina, choroid, sclera)
and plasma are collected.

Analysis: The concentrations of TG100801 and TG100572 in the tissue and plasma samples
are quantified using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry
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(LC/MS/MS).

o Pharmacokinetic Parameters: The data is used to calculate key pharmacokinetic parameters
such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC
(area under the curve).
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l
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:

LC/MS/MS Analysis
(Quantify TG100801 & TG100572)

:
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Figure 3: General workflow for ocular pharmacokinetics studies.
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Conclusion

The early research on TG100801 demonstrated its potential as a topical treatment for
neovascular AMD. The prodrug design allows for effective delivery of the active multi-kinase
inhibitor, TG100572, to the posterior segment of the eye with minimal systemic exposure.
Preclinical studies showed significant efficacy in reducing choroidal neovascularization and
retinal edema. The Phase 1 clinical trial indicated that the eye drop formulation is well-tolerated
in humans. While TG100801 development was eventually discontinued, the foundational
research provided valuable insights into the potential of topical multi-kinase inhibitors for the
treatment of retinal vascular diseases.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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